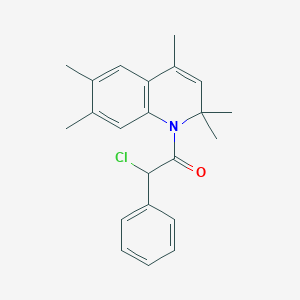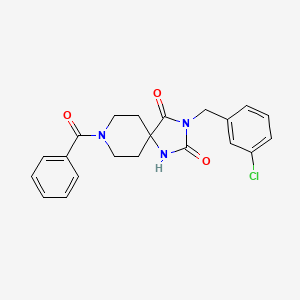
Ripk1-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ripk1-IN-13 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various diseases, including neurodegenerative disorders, autoimmune diseases, and cancer . This compound has emerged as a promising therapeutic agent due to its ability to selectively inhibit RIPK1 activity, thereby modulating inflammatory responses and cell death pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ripk1-IN-13 involves multiple steps, including the formation of key intermediates and final coupling reactionsThe final step involves coupling the intermediate with a suitable amine or other functional groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ripk1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Introduction of various substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed: The major products formed from these reactions include various substituted benzene derivatives, amines, and other functionalized intermediates .
Scientific Research Applications
Ripk1-IN-13 has a wide range of scientific research applications:
Mechanism of Action
Ripk1-IN-13 is compared with other RIPK1 inhibitors such as Necrostatin-1 (Nec-1), Necrostatin-34 (Nec-34), and GNE684 . While all these compounds target RIPK1, this compound is unique due to its higher selectivity and potency in inhibiting RIPK1 activity. Additionally, this compound has shown better efficacy in preclinical models of inflammatory and neurodegenerative diseases .
Comparison with Similar Compounds
- Necrostatin-1 (Nec-1)
- Necrostatin-34 (Nec-34)
- GNE684
Ripk1-IN-13 stands out due to its unique chemical structure and superior pharmacological properties, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20ClN3O3 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
8-benzoyl-3-[(3-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-8-4-5-15(13-17)14-25-19(27)21(23-20(25)28)9-11-24(12-10-21)18(26)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,28) |
InChI Key |
IMNMERDXXWBEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(furan-2-ylmethyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11182940.png)
![7-(4-chlorophenyl)-2-[(4-ethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11182948.png)
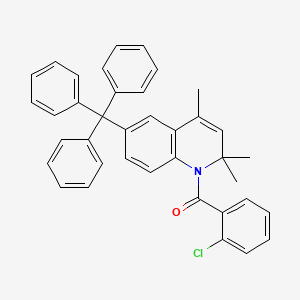
![N'-[(1E)-4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]pyridine-3-carbohydrazide](/img/structure/B11182964.png)
![2,3,7,7-tetramethyl-9-[4-(pentyloxy)phenyl]-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11182981.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-6-[4-(propan-2-yl)phenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11182989.png)
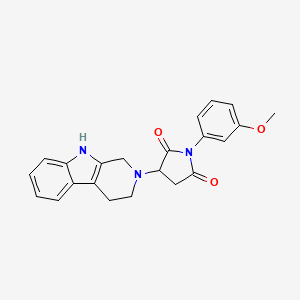
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182994.png)
![2-(morpholin-4-yl)-4,7-dioxo-N-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11182997.png)
![2-[(8-chloro-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11182998.png)

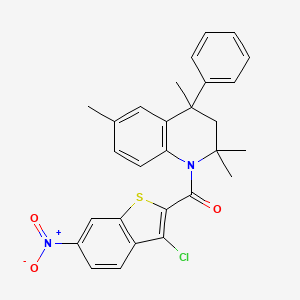
![N-[2-(2-methoxyphenyl)-4-oxoquinazolin-3-yl]thiophene-2-carboxamide](/img/structure/B11183016.png)
